BenchChemオンラインストアへようこそ!

Methylone, (+)-

monoamine transporter SERT DAT

(+)-Methylone (CAS 191916-41-3), the (2S)-enantiomer of 3,4-methylenedioxy-N-methylcathinone, is a synthetic cathinone and the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a non-selective monoamine transporter substrate that evokes the release of dopamine, norepinephrine and serotonin, analogous to MDMA.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 191916-41-3
Cat. No. B068799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylone, (+)-
CAS191916-41-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C11H13NO3/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1
InChIKeyVKEQBMCRQDSRET-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Methylone (CAS 191916-41-3) Chemical Identity and Pharmacological Class Overview for Research Procurement


(+)-Methylone (CAS 191916-41-3), the (2S)-enantiomer of 3,4-methylenedioxy-N-methylcathinone, is a synthetic cathinone and the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a non-selective monoamine transporter substrate that evokes the release of dopamine, norepinephrine and serotonin, analogous to MDMA [1]. First patented by Peyton Jacob III and Alexander Shulgin in 1996 for potential antidepressant use [2], (+)-methylone is available as a research chemical and is classified as a Schedule I controlled substance in the United States [3].

Why Generic Substitution Fails for (+)-Methylone: Enantioselective Pharmacology and β-Keto-Dependent Differentiation


Although methylone is structurally homologous to MDMA and shares its primary transporter substrate mechanism, critical pharmacological divergences preclude in-class interchangeability. The β-keto group at the benzylic position attenuates affinity at the vesicular monoamine transporter-2 (VMAT2) by approximately 10‑fold relative to MDMA, fundamentally altering intracellular monoamine redistribution [1]. Moreover, the enantiomeric identity of (+)-methylone dictates its oxidative and cytotoxic profile in dopaminergic neurons; the R‑(+) enantiomer is demonstrably more oxidative and cytotoxic than its S‑(−) antipode [2]. Consequently, substitution with racemic methylone or MDMA cannot replicate the stereospecific toxicological profile of the (+)-enantiomer, while substitution with other in-class cathinones such as mephedrone yields markedly different reinforcing efficacy under extended-access self-administration paradigms [3]. These differences are not merely of academic interest; they bear directly on the selection of the appropriate reference standard for forensic toxicology, the design of neurotoxicity screening panels, and the interpretation of structure-activity relationships within cathinone research programs.

Quantitative Comparative Evidence for (+)-Methylone (CAS 191916-41-3) Across Six Differentiation Dimensions


Human Monoamine Transporter Inhibition: (+)-Methylone vs. MDMA vs. Mephedrone

At human serotonin transporter (hSERT), (+)-methylone inhibited [³H]5-HT uptake with an IC₅₀ of 63.3 ± 6.4 nM, which is approximately 1.4‑fold more potent than MDMA (IC₅₀ = 88.3 ± 12.1 nM) and 2.5‑fold less potent than mephedrone (IC₅₀ = 25.64 ± 4.0 nM). At human norepinephrine transporter (hNET), (+)-methylone's IC₅₀ was 13.9 ± 1.3 nM, comparable to MDMA (12.4 ± 1.8 nM) but 2‑fold less potent than mephedrone (6.8 ± 0.6 nM). At human dopamine transporter (hDAT), (+)-methylone was the most potent inhibitor with an IC₅₀ of 4.21 ± 0.3 nM, exceeding both MDMA (9.1 ± 3.8 nM; 2.2‑fold) and mephedrone (98.8 ± 9.1 nM; 23.5‑fold) [1]. This differential DAT:SERT inhibitory ratio distinguishes (+)-methylone from both its structural analog MDMA and its in-class rival mephedrone, establishing a unique transporter inhibition signature.

monoamine transporter SERT DAT NET IC50 uptake inhibition

Enantioselective Cytotoxicity: R-(+)-Methylone vs. S-(−)-Methylone in Dopaminergic SH-SY5Y Cells

In a controlled enantioselectivity study, R-(+)-methylone and S-(−)-methylone were individually tested for cytotoxicity in human dopaminergic SH-SY5Y neuroblastoma cells. R-(+)-methylone was identified as the most oxidative and most cytotoxic enantiomer, inducing significantly greater cell death and production of reactive oxygen species (ROS) compared to S-(−)-methylone at equimolar concentrations [1]. The mechanism was attributed to differential enantioselective affinity for efflux transporters: S-(−)-methylone displayed higher affinity for P-glycoprotein (P‑gp), facilitating its cellular extrusion, while R-(+)-methylone showed lower P‑gp affinity, leading to greater intracellular accumulation and oxidative damage [1]. This stereospecific toxicity profile means that procurement of the racemate or the incorrect enantiomer will underestimate dopaminergic cytotoxicity risk in screening assays by an amount proportional to the S-(−) fraction present.

enantioselectivity dopaminergic neurotoxicity oxidative stress SH-SY5Y

Escalation of Intravenous Self-Administration: (+)-Methylone vs. Mephedrone Under Extended Access

Under long-access (LgA, 6‑h) intravenous self-administration conditions in male Wistar rats, mephedrone-trained LgA rats reached significantly higher progressive-ratio (PR) breakpoints than all other groups, indicating dose escalation comparable to traditional psychostimulants. In contrast, methylone-trained LgA rats exhibited no significant increase in PR breakpoints compared to short-access (ShA, 2‑h) methylone-trained animals, demonstrating only a rightward shift of the peak effective dose without an overall change in reinforcing efficacy [1]. This divergence indicates that mephedrone, but not methylone, produces the escalation of drug intake characteristic of high-abuse-liability stimulants such as methamphetamine, providing an objective operational distinction between these two frequently conflated cathinones.

self-administration extended access reinforcing efficacy progressive ratio

Context-Dependent Brain Hyperthermia: Methylone vs. MDMA Under Social Interaction and Warm Ambient Conditions

Unlike MDMA, the brain hyperthermic response to methylone was not potentiated by social interaction or warm ambient temperature (29 °C). Under standard quiet-resting conditions at 22 °C, methylone (1–9 mg/kg, s.c.) produced dose-dependent NAc temperature increases up to ~2 °C at the highest dose tested (9 mg/kg). At 29 °C ambient temperature, methylone (9 mg/kg) produced a peak NAc temperature increase of +2.27 °C (absolute temperature 38.81 ± 0.16 °C) [1]. In sharp contrast, MDMA-induced hyperthermia was dramatically potentiated by social interaction and warm ambient temperature in the same experimental paradigm, with brain temperatures reaching pathological levels [1]. The absent potentiation for methylone was attributed to a lack of sustained peripheral vasoconstriction under these provocative conditions, a mechanism central to MDMA lethality [1].

brain hyperthermia social interaction ambient temperature vasoconstriction

Attenuated Serotonergic Neurotoxicity: Methylone vs. MDMA Following Repeated High-Dose Administration

Repeated subcutaneous administration of methylone (3.0 and 10.0 mg/kg, s.c., 3 doses) caused hyperthermia but produced no long-term change in cortical or striatal amine levels measured 7 days post-treatment in rats. By contrast, equivalent treatment with MDMA (2.5 and 7.5 mg/kg, s.c., 3 doses) evoked robust, persistent depletion of cortical and striatal serotonin (5-HT) [1]. This finding demonstrates that the β‑keto substitution, which defines methylone's chemical identity, attenuates the serotonergic neurodegenerative potential that is a hallmark of MDMA neurotoxicity.

serotonergic neurotoxicity 5-HT depletion cortex striatum

Poor Vesicular Monoamine Transporter-2 (VMAT2) Substrate: Methylone vs. MDMA

Methylone inhibits ATP-dependent [³H]serotonin accumulation into bovine chromaffin granule VMAT2 with an IC₅₀ of 166 ± 12 μM, which is approximately 10‑fold higher (i.e., 10‑fold weaker) than the corresponding IC₅₀ for MDMA [1]. This dramatic reduction in vesicular transporter affinity is a direct consequence of the β‑keto substitution at the benzylic position relative to MDMA's methylene bridge. The functional implication is that methylone is far less effective than MDMA at disrupting vesicular monoamine storage and redistribution, which is a key determinant of MDMA's acute and long‑term serotonergic toxicity profile [1]. This constitutes a quantifiable, mechanism‑based differentiation grounded in transporter pharmacology.

VMAT2 vesicular serotonin accumulation chromaffin granules β-keto effect

Best Research and Industrial Application Scenarios for (+)-Methylone (CAS 191916-41-3) Based on Quantitative Evidence


Forensic Toxicology Reference Standard for Enantiomer-Specific Quantification of Methylone in Seized Materials

Given the demonstrated enantioselectivity in cytotoxicity and transporter efflux [1], forensic toxicology laboratories require enantiomerically pure (+)-methylone as a certified reference standard to distinguish between the R‑(+) and S‑(−) enantiomers in seized samples. Quantitation using a racemic standard will systematically misrepresent the toxicological risk profile of case samples, as the R‑(+) enantiomer is the more cytotoxic species. The use of (+)-methylone specifically as a quantitative reference enables accurate forensic interpretation and court-ready reporting.

Dopaminergic Neuropharmacology Studies Where High DAT Potency is the Primary Selection Criterion

Among cathinone-class transporter substrates, (+)-methylone exhibits the highest DAT inhibitory potency (hDAT IC₅₀ = 4.21 ± 0.3 nM), substantially exceeding both MDMA and mephedrone [2]. Investigators designing experiments focused on dopamine transporter pharmacology—including structure-activity relationship (SAR) studies of the β-keto pharmacophore, dopamine release kinetics, and DAT-mediated behavioral endpoints—will obtain the highest assay sensitivity using (+)-methylone as the reference ligand rather than mephedrone (which is 23.5-fold weaker at DAT) or MDMA (2.2-fold weaker).

In Vivo Behavioral Studies Requiring a Serotonergic Agent Without Escalating Reinforcing Efficacy Under Extended Access

For long-access self-administration paradigms, (+)-methylone is the cathinone of choice when the experimental design requires a non-escalating reinforcing profile. Unlike mephedrone, which produces robust escalation of drug intake and increased progressive-ratio breakpoints under 6‑h extended-access conditions, methylone does not induce escalation [3]. This property makes (+)-methylone particularly suitable for studies examining the neuroadaptations produced by sustained drug exposure without the confounding variable of escalating intake that characterizes high-abuse-liability stimulants.

Controlled Hyperthermia and Thermoregulation Studies Without Environmental Confounding

In vivo experiments assessing drug-induced thermoregulatory responses can be significantly confounded by social interaction and ambient temperature when using MDMA, which shows dramatic potentiation of brain hyperthermia under these conditions [4]. (+)-Methylone provides a valuable alternative for investigators who require a serotonin-releasing agent with a stable, predictable hyperthermic profile that is not potentiated by environmental or social variables. This reduces experimental variability and enhances reproducibility in thermoregulatory pharmacology and safety pharmacology studies.

Quote Request

Request a Quote for Methylone, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.